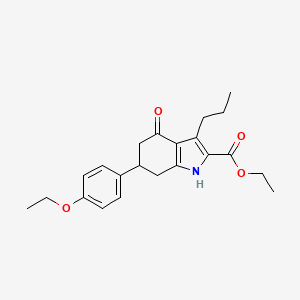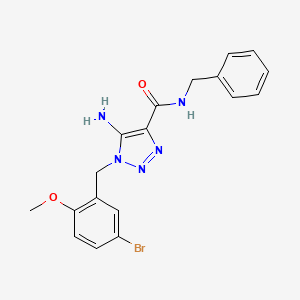
5-amino-1-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. This particular compound is of interest due to its unique chemical structure, which combines an amino group, a chlorophenyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced through nucleophilic substitution reactions using chlorobenzyl chloride and 2,4-dichlorobenzyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the chlorophenyl groups, potentially leading to the formation of more reactive intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of other complex molecules
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Due to its potential biological activities, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s chlorophenyl groups may enhance its binding affinity to these targets, leading to increased potency and selectivity. Further studies are needed to elucidate the exact molecular targets and pathways involved in its biological activities.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities. Examples include 1,2,3-triazole-4-carboxamides and 1,2,3-triazole-4-carboxylates.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, such as chlorobenzylamines and chlorobenzyl alcohols, may exhibit similar chemical reactivity and biological activities.
Uniqueness
5-AMINO-1-[(4-CHLOROPHENYL)METHYL]-N-(2,4-DICHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its combination of an amino group, chlorophenyl groups, and a triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential for diverse chemical reactions and biological activities sets it apart from other similar compounds, highlighting its significance in scientific research and industrial applications.
属性
分子式 |
C16H12Cl3N5O |
|---|---|
分子量 |
396.7 g/mol |
IUPAC 名称 |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H12Cl3N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
InChI 键 |
SBGMJYXAAJNFRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Chloro-4-{[(furan-2-YL)methyl]amino}-6-oxo-1,6-dihydropyridazin-1-YL)adamantane-1-carboxylic acid](/img/structure/B14995967.png)
![3-benzyl-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995975.png)
![3,8-bis(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14995978.png)


![2-(2-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B14995996.png)
![5,7-dimethoxy-4-[4-(methylsulfanyl)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14996009.png)
![N-(3,5-dimethylphenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996014.png)

![5-amino-N-(3,4-dimethylphenyl)-1-{[(2-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14996031.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14996045.png)
![2-(1,3-benzothiazol-2-yl)-4-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B14996047.png)
![N-({5-[(2-Oxo-2-phenylethyl)sulfanyl]-1,3,4-oxadiazol-2-YL}methyl)thiophene-2-carboxamide](/img/structure/B14996056.png)
![2-[3-cyclohexyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14996062.png)
